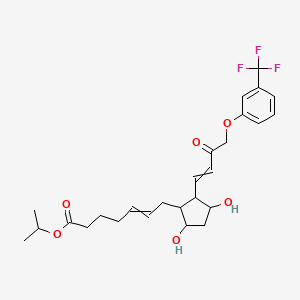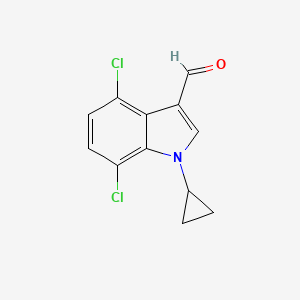
4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde is a chemical compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Fischer indole synthesis, where phenylhydrazine derivatives react with cyclohexanone in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
4,7-Dichloroindole: Shares the indole nucleus but lacks the cyclopropyl and aldehyde groups.
Cyclopropylindole: Contains the cyclopropyl group but lacks the chlorine and aldehyde groups.
Uniqueness: 4,7-Dichloro-1-cyclopropylindole-3-carbaldehyde is unique due to the presence of both chlorine atoms and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H9Cl2NO |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
4,7-dichloro-1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-3-4-10(14)12-11(9)7(6-16)5-15(12)8-1-2-8/h3-6,8H,1-2H2 |
InChI Key |
ZHTXAGVFSRPWBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=C(C=CC(=C32)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


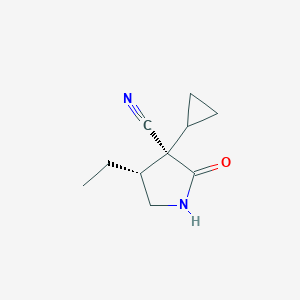
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
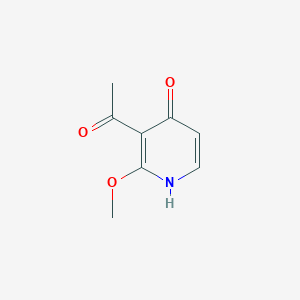
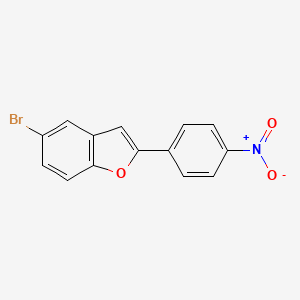
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
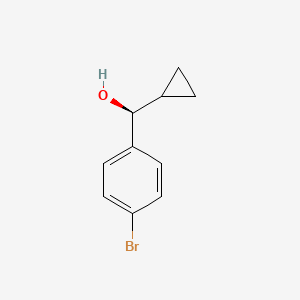
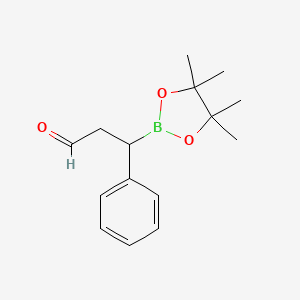

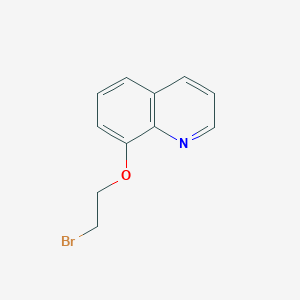

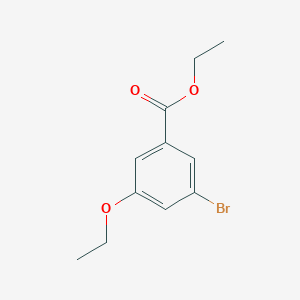
![4-[5-(2-methoxyethyl)-1H-imidazol-2-yl]phenol](/img/structure/B13890508.png)
![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)
